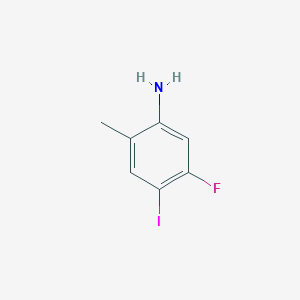![molecular formula C11H8O4S B1445670 Acide [5-(2-furoyl)-2-thiényl]acétique CAS No. 1447966-09-7](/img/structure/B1445670.png)
Acide [5-(2-furoyl)-2-thiényl]acétique
Vue d'ensemble
Description
[5-(2-Furoyl)-2-thienyl]acetic acid: is an organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their unique chemical properties and reactivity, making this compound of interest in various fields of research and industry.
Applications De Recherche Scientifique
Chemistry: [5-(2-Furoyl)-2-thienyl]acetic acid is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds. It serves as a precursor for various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential bioactivity. Its unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: The compound’s derivatives have shown promise in medicinal chemistry, particularly as anti-inflammatory and antimicrobial agents. Research is ongoing to explore its full therapeutic potential.
Industry: In the industrial sector, [5-(2-Furoyl)-2-thienyl]acetic acid is used in the production of polymers and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings and adhesives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [5-(2-Furoyl)-2-thienyl]acetic acid typically involves the acylation of thiophene derivatives with furan-2-carboxylic acid. One common method includes the use of a Friedel-Crafts acylation reaction, where thiophene is reacted with furan-2-carbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of [5-(2-Furoyl)-2-thienyl]acetic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [5-(2-Furoyl)-2-thienyl]acetic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of [5-(2-Furoyl)-2-thienyl]acetic acid can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions. For example, halogenation can be performed using halogens like chlorine or bromine in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), Lewis acids (aluminum chloride), solvents like dichloromethane or chloroform.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, substituted thiophenes or furans.
Mécanisme D'action
The mechanism of action of [5-(2-Furoyl)-2-thienyl]acetic acid involves its interaction with specific molecular targets. The furan and thiophene rings can engage in π-π stacking interactions with aromatic residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The compound may also undergo metabolic transformations, leading to active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Furan-2-carboxylic acid: Shares the furan ring but lacks the thiophene moiety.
Thiophene-2-carboxylic acid: Contains the thiophene ring but not the furan structure.
[5-(2-Furoyl)-2-thienyl]methanol: A reduced form of [5-(2-Furoyl)-2-thienyl]acetic acid with an alcohol group.
Uniqueness: [5-(2-Furoyl)-2-thienyl]acetic acid is unique due to the presence of both furan and thiophene rings, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
2-[5-(furan-2-carbonyl)thiophen-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4S/c12-10(13)6-7-3-4-9(16-7)11(14)8-2-1-5-15-8/h1-5H,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPOMKQLDQGSKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC=C(S2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 6-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B1445589.png)
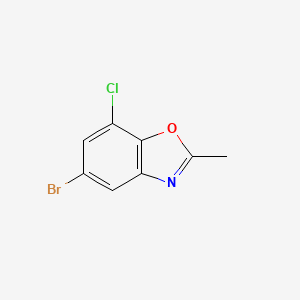
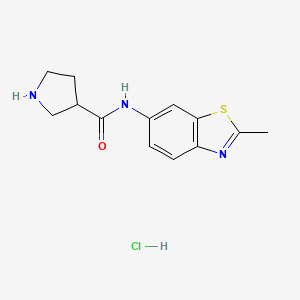
![2-Amino-6-(morpholinomethyl)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B1445594.png)

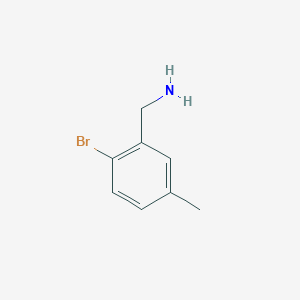
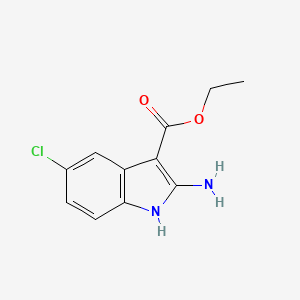
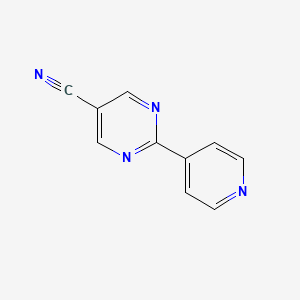
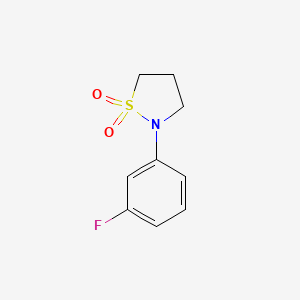
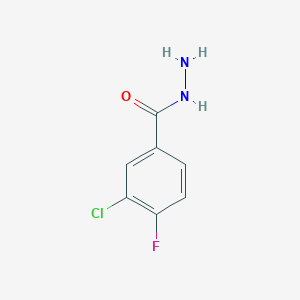
![1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine](/img/structure/B1445604.png)
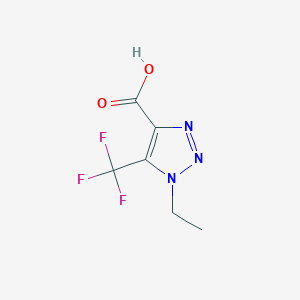
![4,8-Dichloropyrido[3,4-d]pyrimidine](/img/structure/B1445607.png)
